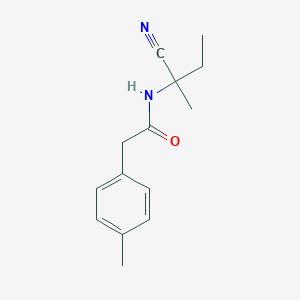
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating age-related neurodegenerative diseases such as Alzheimer's disease. J147 was first synthesized in 2011 by Schubert et al. at the Salk Institute for Biological Studies in La Jolla, California. Since its discovery, J147 has been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The exact mechanism of action of N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the protein PPARδ, which plays a role in energy metabolism and is involved in neuroprotection. This compound also increases the expression of genes involved in mitochondrial function, which may improve energy production in neurons. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are both factors that contribute to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. Studies have shown that this compound can reduce amyloid beta (Aβ) levels in the brain, which is a hallmark of Alzheimer's disease. This compound has also been shown to increase levels of BDNF, which is important for the growth and survival of neurons in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are both factors that contribute to neurodegeneration. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using this compound.
将来の方向性
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its neuroprotective effects. Another direction is to investigate the potential therapeutic applications of this compound in other neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the safety and efficacy of this compound in human clinical trials.
合成法
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide is synthesized through a multistep process that involves the condensation of 2,4-dimethylbenzaldehyde and cyanoacetamide followed by a series of chemical reactions. The final product is obtained after purification using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications in treating age-related neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-14(3,10-15)16-13(17)9-12-7-5-11(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMYNZMSVVHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)
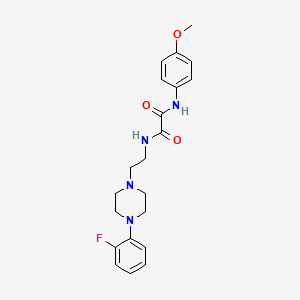
![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
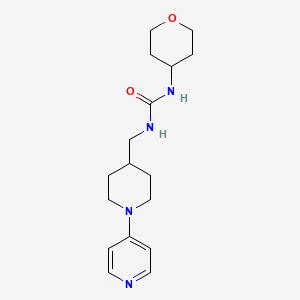
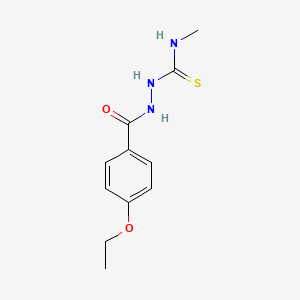
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)

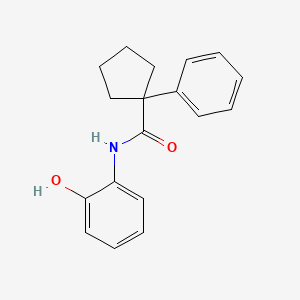
![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)
![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)